TRPV1 Antagonist Potency Rank Order Across Six Bicyclic Heteroaromatic Pharmacophores
In a comprehensive SAR study, Gomtsyan et al. synthesized and evaluated TRPV1 antagonists incorporating quinoline, isoquinoline, quinazoline, phthalazine, quinoxaline, and cinnoline moieties. The pharmacophore rank order for in vitro potency against capsaicin-activated hTRPV1 was: 5-isoquinoline > 8-quinoline ≈ 8-quinazoline > 8-isoquinoline > cinnoline ≈ phthalazine ≈ quinoxaline ≈ 5-quinoline. Cinnoline-containing analogs clustered in the lowest potency tier alongside phthalazine, quinoxaline, and 5-quinoline, with the 5-isoquinoline lead (14a) achieving hTRPV1 IC₅₀ = 4 nM and 46% oral bioavailability, whereas cinnoline-based compounds from this series showed no oral bioavailability [1].
| Evidence Dimension | hTRPV1 antagonist potency (IC₅₀) and oral bioavailability |
|---|---|
| Target Compound Data | Cinnoline-based analogs: clustered in lowest potency tier; oral bioavailability not achieved |
| Comparator Or Baseline | 5-isoquinoline (compound 14a): hTRPV1 IC₅₀ = 4 nM; 46% oral bioavailability; in vivo efficacy in visceral and inflammatory pain models |
| Quantified Difference | Rank order difference ≥ several potency tiers; qualitative binary difference in oral bioavailability (none vs. 46%) |
| Conditions | In vitro capsaicin activation of hTRPV1; in vivo rodent pain models |
Why This Matters
This head-to-head data demonstrates that selecting a cinnoline scaffold over isoquinoline for TRPV1 programs results in a categorical loss of oral bioavailability, directly impacting lead optimization feasibility.
- [1] Gomtsyan, A.; Bayburt, E. K.; Schmidt, R. G.; et al. Novel Transient Receptor Potential Vanilloid 1 Receptor Antagonists for the Treatment of Pain: Structure–Activity Relationships for Ureas with Quinoline, Isoquinoline, Quinazoline, Phthalazine, Quinoxaline, and Cinnoline Moieties. J. Med. Chem. 2005, 48, 744–752. https://doi.org/10.1021/jm0492958. View Source
